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molecular formula C4Cl2N2S B093185 3,4-Dichloroisothiazole-5-carbonitrile CAS No. 18480-52-9

3,4-Dichloroisothiazole-5-carbonitrile

Cat. No. B093185
M. Wt: 179.03 g/mol
InChI Key: YPWIGSYXDIIQNP-UHFFFAOYSA-N
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Patent
US05240951

Procedure details

Concentrated sulfuric acid (10 ml) was added to 1.0 g of 5-cyano-3,4-dichloroisothiazole. When heated at 110° C. for 20 minutes, the isothiazole compound was dissolved completely. The reaction mixture was cooled under ice cooling, and precipitated crystals were collected by filtration. The crystals were then recrystallized from a 1:1 mixed solvent of ethanol and water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][N:6]=[C:5]([Cl:8])[C:4]=1[Cl:9])#[N:2].S1C=CC=N1.S(=O)(=O)(O)[OH:16]>>[Cl:8][C:5]1[C:4]([Cl:9])=[C:3]([C:1]([NH2:2])=[O:16])[S:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(C(=NS1)Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled under ice cooling
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were then recrystallized from a 1:1 mixed solvent of ethanol and water

Outcomes

Product
Name
Type
Smiles
ClC1=NSC(=C1Cl)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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